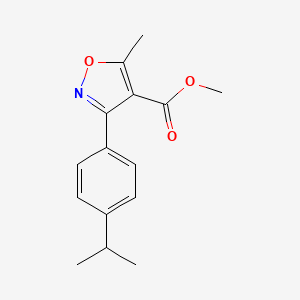
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isopropylphenyl and methyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
準備方法
The synthesis of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate typically involves several steps, including the formation of the isoxazole ring and the introduction of the isopropylphenyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methyl 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-tert-butylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a tert-butyl group instead of an isopropyl group.
Methyl 3-(4-methylphenyl)-5-methylisoxazole-4-carboxylate: Differing by the presence of a methyl group instead of an isopropyl group
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
methyl 5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-9(2)11-5-7-12(8-6-11)14-13(15(17)18-4)10(3)19-16-14/h5-9H,1-4H3 |
InChIキー |
BCRBFJUVLMTHEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
![methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B15337293.png)
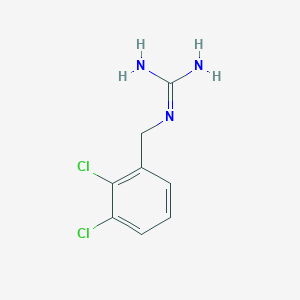
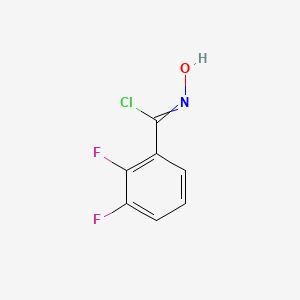
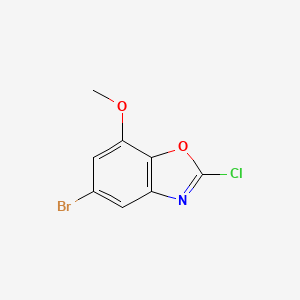
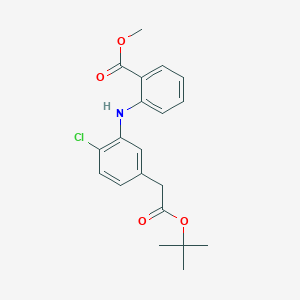
![Rel-3-(3-carboxy-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl)pyrazine 1-oxide](/img/structure/B15337322.png)
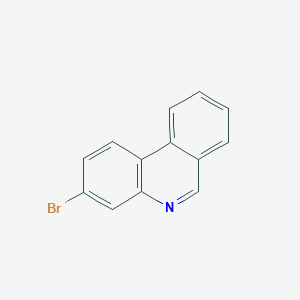
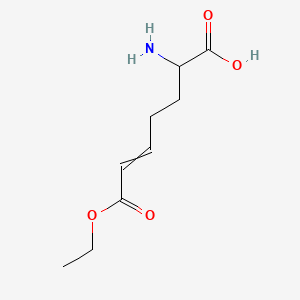
![(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid](/img/structure/B15337332.png)
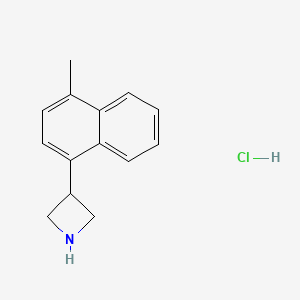

![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
